molecular formula C11H11ClN2O B1489806 4-Chloro-5-ethyl-2-(furan-3-yl)-6-methylpyrimidine CAS No. 1342172-09-1

4-Chloro-5-ethyl-2-(furan-3-yl)-6-methylpyrimidine

Cat. No. B1489806
CAS RN: 1342172-09-1
M. Wt: 222.67 g/mol
InChI Key: PLMSOHUNVCUGBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-ethyl-2-(furan-3-yl)-6-methylpyrimidine (4CEFMP) is a heterocyclic compound with a unique combination of atoms and chemical bonds. It is a member of the pyrimidine family, which is a class of compounds that are important in biochemistry, pharmacology, and medicine. 4CEFMP has been studied extensively in the laboratory, and has been found to have numerous applications in scientific research.

Mechanism of Action

The mechanism of action of 4-Chloro-5-ethyl-2-(furan-3-yl)-6-methylpyrimidine is not fully understood. However, it is believed that it binds to certain receptors in the body, which leads to a variety of biochemical and physiological effects. Specifically, it is believed to bind to the G-protein coupled receptor (GPCR), which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. Additionally, it has been found to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is involved in the regulation of the endocannabinoid system. Furthermore, it has been found to have anti-inflammatory, anti-oxidant, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

4-Chloro-5-ethyl-2-(furan-3-yl)-6-methylpyrimidine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in the laboratory. Additionally, it is a relatively stable compound and is not easily degraded. However, it is a relatively expensive compound, which can limit its use in some experiments. Furthermore, it is not soluble in water, which can limit its use in certain experiments.

Future Directions

There are numerous potential future directions for 4-Chloro-5-ethyl-2-(furan-3-yl)-6-methylpyrimidine. One potential direction is to further study its mechanism of action and its effects on various cellular processes. Additionally, it may be possible to develop new drugs or treatments based on this compound. Furthermore, it may be possible to develop new methods for synthesizing this compound, which would make it more cost-effective and easier to use in the laboratory. Finally, it may be possible to use this compound to study the effects of environmental contaminants on organisms.

Scientific Research Applications

4-Chloro-5-ethyl-2-(furan-3-yl)-6-methylpyrimidine has a wide range of applications in scientific research. It has been used in the development of new drugs and as a tool for studying enzyme activity. It has also been used to study the effects of chemical agents on cells, as well as to study the effects of environmental contaminants on organisms. Additionally, this compound has been used in the study of cancer, as well as in the development of new treatments for various diseases.

properties

IUPAC Name

4-chloro-5-ethyl-2-(furan-3-yl)-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-3-9-7(2)13-11(14-10(9)12)8-4-5-15-6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMSOHUNVCUGBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1Cl)C2=COC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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